molecular formula C31H48O5 B608524 Leptolstatin CAS No. 149633-91-0

Leptolstatin

Cat. No. B608524
M. Wt: 500.72
InChI Key: JUNILAWHCDMYAE-HGJPKUQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leptolstatin is a gap phase-specific inhibitor.

Scientific Research Applications

  • Neuroscience and Behavior : Leptin influences brain reward circuitry by targeting dopamine (DA) and gamma-aminobutyric acid (GABA) neurons in the ventral tegmental area (VTA). It's involved in mesoaccumbens DA signaling, crucial for integrating motivated behavior (Fulton et al., 2006).

  • Inflammation and Immune Function : As a pro-inflammatory cytokine, leptin participates in immune response and inflammation, playing a role in autoimmune conditions like type 1 diabetes and rheumatoid arthritis (Otero et al., 2005).

  • Cellular Signaling Pathways : Leptin activates various signaling pathways, including those involving insulin receptor substrates and protein kinases, indicating its systemic effects on body mass control, reproduction, and specific metabolic pathways (Frühbeck, 2006).

  • Metabolism and Lipolysis : It mediates lipolysis through the action of sympathetic nerve fibers in adipose tissue, suggesting a direct role in fat breakdown and potential applications in treating obesity (Zeng et al., 2015).

  • Liver Health : Leptin shows protective effects against ischemia-reperfusion injury in the liver, suggesting its therapeutic potential in liver transplantation and diseases (Carbone et al., 2012).

  • Endocrinology and Metabolism : Research on adipokines like leptin has established adipose tissue as an endocrine organ, with leptin influencing functions like appetite, satiety, energy expenditure, and glucose metabolism (Blüher & Mantzoros, 2015).

  • Cardiovascular Health : Leptin stimulates nitric oxide release in endothelial cells and vessels, indicating a role in vascular tone regulation (Vecchione et al., 2002).

  • Breast Cancer Research : Leptin may stimulate the growth of breast cancer cells through specific signaling pathways, highlighting the intersection between obesity and cancer risk (Yin et al., 2004).

properties

CAS RN

149633-91-0

Product Name

Leptolstatin

Molecular Formula

C31H48O5

Molecular Weight

500.72

IUPAC Name

6-((3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraen-1-yl)-5,6-dihydro-2H-pyran-2-one

InChI

InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+

InChI Key

JUNILAWHCDMYAE-HGJPKUQDSA-N

SMILES

O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Leptolstatin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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